Isovalerylfentanyl hydrochloride
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Overview
Description
Isovalerylfentanyl hydrochloride is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is often used in research and forensic applications. The compound is categorized as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isovalerylfentanyl hydrochloride typically involves the acylation of 4-anilino-N-phenethylpiperidine with isovaleryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent controls to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
Isovalerylfentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives.
Scientific Research Applications
Isovalerylfentanyl hydrochloride is primarily used in scientific research due to its potent opioid properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management, although its high abuse potential limits its medical applications.
Industry: Employed in the development of new analytical methods and forensic toxicology.
Mechanism of Action
Isovalerylfentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesia and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
Acetylfentanyl: Another fentanyl analog with similar effects but slightly different potency.
Butyrylfentanyl: Similar in structure but with a different acyl group, leading to variations in potency and duration of action.
Uniqueness
Isovalerylfentanyl hydrochloride is unique due to its specific acyl group, which influences its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research, particularly in understanding the structure-activity relationships of fentanyl analogs .
Properties
CAS No. |
2583550-98-3 |
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Molecular Formula |
C24H33ClN2O |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
3-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-20(2)19-24(27)26(22-11-7-4-8-12-22)23-14-17-25(18-15-23)16-13-21-9-5-3-6-10-21;/h3-12,20,23H,13-19H2,1-2H3;1H |
InChI Key |
YQXLZEUNZJSJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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